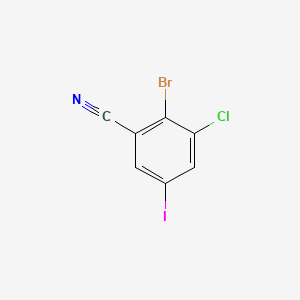
N6-AcryloylIbrutinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-AcryloylIbrutinib: is a derivative of Ibrutinib, a small molecule drug known for its potent inhibition of Bruton’s tyrosine kinase (BTK). This compound is designed to enhance the therapeutic properties of Ibrutinib by introducing an acryloyl group at the N6 position. The modification aims to improve the compound’s pharmacokinetic properties and its ability to target specific molecular pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-AcryloylIbrutinib involves multiple steps, starting from commercially available Ibrutinib. The key step is the introduction of the acryloyl group at the N6 position. This is typically achieved through a nucleophilic substitution reaction where the N6 position of Ibrutinib is activated, followed by the addition of acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of this compound is typically achieved through column chromatography, followed by recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N6-AcryloylIbrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dichloromethane, triethylamine.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the acryloyl group.
Applications De Recherche Scientifique
N6-AcryloylIbrutinib has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of novel BTK inhibitors with enhanced properties.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving BTK.
Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and other conditions where BTK plays a critical role.
Industry: Utilized in the development of targeted therapies and as a tool compound in drug discovery programs.
Mécanisme D'action
N6-AcryloylIbrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of BTK. This covalent bond formation leads to sustained inhibition of BTK enzymatic activity, thereby blocking the B-cell receptor pathway. The inhibition of this pathway results in the suppression of B-cell proliferation and survival, making it effective in treating B-cell cancers and other related diseases .
Comparaison Avec Des Composés Similaires
Ibrutinib: The parent compound, known for its BTK inhibition.
Acalabrutinib: Another BTK inhibitor with a different molecular structure.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects.
Uniqueness of N6-AcryloylIbrutinib: this compound stands out due to the introduction of the acryloyl group, which enhances its pharmacokinetic properties and potentially improves its efficacy and safety profile compared to other BTK inhibitors. This modification allows for better targeting of specific molecular pathways, making it a promising candidate for further development in therapeutic applications.
Propriétés
Formule moléculaire |
C28H26N6O3 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m1/s1 |
Clé InChI |
MEPHIAOJXIXZOG-HXUWFJFHSA-N |
SMILES isomérique |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canonique |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
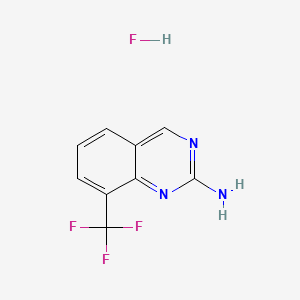
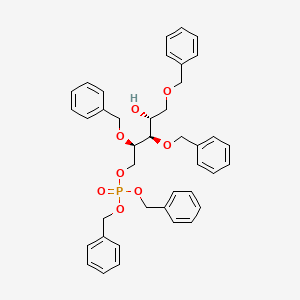


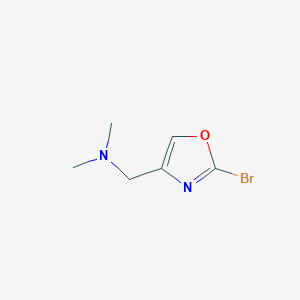
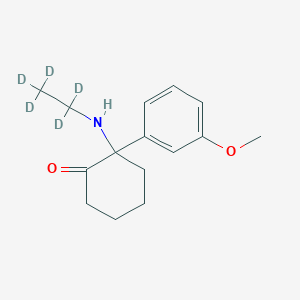
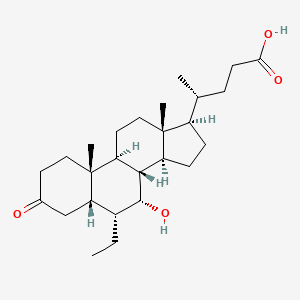
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
